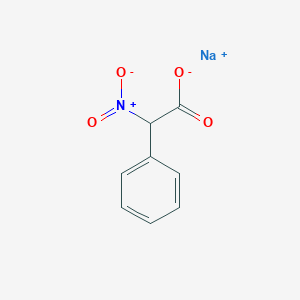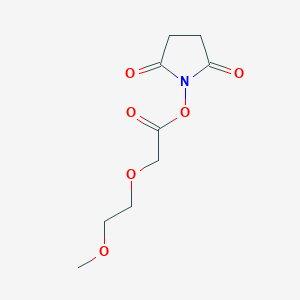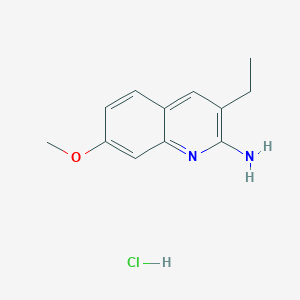![molecular formula C9H12N2O4 B13722480 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid is a nitrogen-containing heterocyclic compound It features a unique structure that includes both pyrrole and pyrazine rings, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolo[1,2-a]pyrazine structure .
Chemical Reactions Analysis
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetic acid moiety, using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic uses, such as in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or other therapeutic effects .
Comparison with Similar Compounds
2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid can be compared to other pyrrolopyrazine derivatives, such as:
8-Benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione: Known for its antibacterial and antifungal activities.
1,4-Dioxooctahydro-pyrrolo[1,2-a]pyrazin-3-yl-phosphonic acid dimethyl ester: Used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7(13)4-5-9(15)11-3-1-2-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13) |
InChI Key |
PBWKYOKRCLSNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)









![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)


